molecular formula C15H9N5S B4624842 6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene

6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene

Cat. No.: B4624842
M. Wt: 291.3 g/mol
InChI Key: UOUIDEYQGKFIDC-UHFFFAOYSA-N
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Description

6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene is a useful research compound. Its molecular formula is C15H9N5S and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole is 291.05786648 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research into the antitumor effects of compounds related to 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole has yielded promising results. The introduction of different substituents in position 1 of 2-methyl-5(6)-nitro-1H-benzimidazole, leading to compounds with different heterocyclic compounds such as thiadiazoles, tetrazoles, and triazoles, has been studied for antitumor effects. For example, compounds were found to be active against breast cancer (MCF7), with specific compounds demonstrating significant activity (M. Ramla et al., 2006).

Antimicrobial and Antifungal Properties

The development of new thiazolopyrimidines and their derivatives for antimicrobial and antifungal purposes has been explored. Although some tested compounds showed promising antimicrobial activity, none exhibited appreciable antitumor activity, indicating selective effectiveness (M. Said et al., 2004). Further studies involved the synthesis of novel heterocycles with specific focus on antimicrobial evaluation, showing that certain synthesized compounds exhibited pronounced antimicrobial activity, highlighting the potential for therapeutic applications (M. H. Bhuiyan et al., 2006).

Antiviral Activity Against Avian Influenza

A study focusing on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus (subtype H5N1) activity. The synthesized compounds were tested in vitro, with several showing notable antiviral activities against the bird flu influenza (H5N1), suggesting potential for the development of new antiviral agents (A. Hebishy et al., 2020).

Molecular Docking and Structural Analysis

The synthesis and characterization of compounds related to 2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole have also involved molecular docking studies and crystallographic analysis. These studies aim to understand the molecular basis of their biological activity and to explore their potential as antimicrobial agents. Crystallographic studies have provided insights into the molecular structure, aiding in the design of compounds with enhanced biological activities (E. B. Patricio-Rangel et al., 2020).

Properties

IUPAC Name

6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5S/c1-8-6-7-9-12-13(21-15(9)16-8)14-17-10-4-2-3-5-11(10)20(14)19-18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUIDEYQGKFIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(S2)C4=NC5=CC=CC=C5N4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Reactant of Route 2
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Reactant of Route 3
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Reactant of Route 4
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Reactant of Route 5
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Reactant of Route 6
6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene

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